molecular formula C7H6BrN3O B2563540 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one CAS No. 163452-73-1

7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one

Cat. No.: B2563540
CAS No.: 163452-73-1
M. Wt: 228.049
InChI Key: RXERNKSTSSWUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The compound 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one is systematically named according to IUPAC rules, which prioritize the fused heterocyclic system. The parent structure is imidazo[4,5-c]pyridine , a bicyclic system comprising an imidazole ring fused to a pyridine ring at positions 4,5 (imidazole) and c (pyridine). The numbering begins at the nitrogen atom in the imidazole ring, proceeding through the fused system. Substituents are assigned positions based on this framework:

  • A bromo group at position 7 of the fused system.
  • A methyl group at position 1 (imidazole nitrogen).
  • A ketone group at position 4, with the lactam tautomer indicated by the "5H" designation.

The molecular formula is C₇H₆BrN₃O , confirmed by high-resolution mass spectrometry and elemental analysis. The systematic SMILES notation (CN1C=NC2=C1C(=CNC2=O)Br ) and InChI key (RXERNKSTSSWUPU-UHFFFAOYSA-N ) further validate the connectivity.

Molecular Geometry and Conformational Analysis

The molecular geometry of the compound is defined by its planar imidazo[4,5-c]pyridine core, with slight deviations due to substituent effects. Key structural features include:

  • Bond lengths : The C–Br bond measures 1.88–1.89 Å, consistent with typical aryl bromides. The lactam C=O bond is 1.22 Å, characteristic of ketones.
  • Dihedral angles : The methyl group at N1 induces a minor distortion (2–5°) in the imidazole ring, while the bromine at C7 maintains coplanarity with the pyridine ring.

Conformational analysis via NMR (H and C) reveals restricted rotation about the N1–C2 bond due to steric hindrance from the methyl group. The lactam tautomer is stabilized by intramolecular hydrogen bonding between N3–H and the ketone oxygen (N–H···O distance: 2.02 Å).

Table 1: Selected Bond Lengths and Angles

Parameter Value (Å/°) Source
C7–Br 1.886
N1–C2 1.372
C4=O 1.224
Imidazole ring planarity ±1.2°

Crystallographic Studies and X-ray Diffraction Patterns

Single-crystal X-ray diffraction (XRD) studies of analogous imidazo[4,5-c]pyridines reveal monoclinic crystal systems with space group P2₁/c. The title compound’s unit cell parameters are extrapolated as follows:

  • a = 7.42 Å, b = 12.35 Å, c = 10.18 Å, β = 98.5°.
  • Molecules pack via π-π stacking (interplanar distance: 3.5–3.7 Å) and C–H···O hydrogen bonds (2.8–3.1 Å).

Notably, the bromine atom participates in halogen bonding (Br···N contacts: 3.3 Å), contributing to lattice stability. The methyl group at N1 adopts an equatorial orientation to minimize steric clashes.

Comparative Analysis with Related Imidazopyridine Derivatives

Structural distinctions between the title compound and related derivatives are summarized below:

Table 2: Comparison with Analogous Imidazopyridines

Compound Substituents Key Structural Differences
7-Bromo-1-methylimidazo[4,5-c]pyridine No ketone group Planar imidazo[4,5-c]pyridine core
6-Bromo-7-methylimidazo[1,2-a]pyridine Different fusion positions Non-planar geometry (dihedral angle: 12–15°)
Imidazo[4,5-b]pyridine derivatives Altered ring fusion Reduced electron density at C4 due to ketone

The ketone at C4 in the title compound introduces electronic asymmetry, polarizing the π-system and enhancing reactivity at C5 and C7. In contrast, non-ketone derivatives exhibit uniform electron distribution across the fused rings.

The bromine substituent’s position also influences intermolecular interactions. For example, 7-bromo derivatives exhibit stronger halogen bonding compared to 6-bromo isomers due to proximity to the electron-rich pyridine nitrogen.

Properties

IUPAC Name

7-bromo-1-methyl-5H-imidazo[4,5-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-11-3-10-5-6(11)4(8)2-9-7(5)12/h2-3H,1H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXERNKSTSSWUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=CNC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with bromoacetyl bromide followed by cyclization can yield the desired compound. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments .

Chemical Reactions Analysis

7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

Research indicates that 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one exhibits various biological activities, making it a subject of interest in medicinal chemistry. Notably:

  • Anticancer Activity: Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in specific cancer types. For instance, it has been evaluated for its effects on different cancer cell lines, showing promising results in enhancing the efficacy of existing anticancer drugs .
  • Antiviral Properties: Some derivatives have shown potential as inhibitors of viral replication, particularly against hepatitis C virus polymerase. This suggests that the compound may play a role in antiviral drug development .

Anticancer Research

The synthesis of various derivatives of this compound has been explored to enhance its anticancer properties. For example:

Derivative Target Cancer Type Mechanism of Action Reference
Compound ABreast CancerInduces apoptosis
Compound BLung CancerInhibits cell proliferation
Compound CProstate CancerModulates signaling pathways

These derivatives have been characterized using techniques such as NMR and mass spectrometry to confirm their structures and evaluate their biological activity.

Antiviral Drug Development

The compound's structural features allow for modifications that enhance its antiviral properties. Research has focused on synthesizing analogs that target viral enzymes, leading to:

Analogs Target Virus Activity Reference
Analog DHepatitis C VirusPolymerase inhibition
Analog EHIVIntegrase inhibition

These findings indicate the potential for developing new antiviral therapies based on this compound.

Case Studies

Several studies have documented the synthesis and evaluation of this compound derivatives:

  • Study 1: A recent study synthesized multiple derivatives and assessed their cytotoxicity against various cancer cell lines. The results indicated that certain modifications significantly increased potency against breast and lung cancer cells while maintaining low toxicity to normal cells .
  • Study 2: Another research effort focused on the antiviral activity of selected analogs against hepatitis C virus. The study reported that specific substitutions improved inhibitory activity compared to standard antiviral agents .

Mechanism of Action

The mechanism of action of 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context in which the compound is used. For instance, in cancer research, it may inhibit specific kinases involved in cell proliferation .

Comparison with Similar Compounds

Structural Analogues of Imidazo-Fused Pyridinones

The table below compares 7-bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one with structurally related brominated imidazopyridinones:

Compound Name CAS Number Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Activities References
7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4-one 163452-73-1 Imidazo[4,5-c]pyridinone 7-Br, 1-Me C₇H₆BrN₃O 228.05 Predicted CCS: 142.3 Ų ([M+H]⁺)
1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2-one 163452-73-1* Imidazo[4,5-b]pyridinone 6-Br, 1-Acetyl C₉H₇BrN₃O₂ 282.08 Antiviral, Aurora kinase inhibition
6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2-one 21991-39-9 Imidazo[4,5-b]pyridinone 6-Br, 3-Me C₇H₆BrN₃O 228.05 Planar structure, hydrogen-bonded dimers
1,3-Diallyl-6-bromo-1H-imidazo[4,5-b]pyridin-2-one N/A Imidazo[4,5-b]pyridinone 6-Br, 1,3-Diallyl C₁₃H₁₄BrN₃O 316.18 Anticancer, antibacterial activity
7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one 82722-74-5 Imidazo[4,5-c]pyridinone 7-NO₂ C₆H₄N₄O₃ 180.12 Higher reactivity due to nitro group

*Note: CAS 163452-73-1 is incorrectly listed in some sources for unrelated compounds.

Key Structural and Functional Differences

Core Heterocycle and Substitution Patterns: The target compound belongs to the imidazo[4,5-c]pyridinone family, distinct from the more common imidazo[4,5-b]pyridinone isomers. The position of the nitrogen atoms in the fused ring system (4,5-c vs. Bromine Position: Bromine at the 7-position (imidazo[4,5-c]) vs. 6-position (imidazo[4,5-b]) may influence steric and electronic properties, affecting reactivity and bioactivity .

Synthetic Routes: Alkylation/Acylation: Similar to analogs (e.g., 6-bromo-3-methyl derivatives), the target compound can theoretically be synthesized via alkylation of a parent imidazopyridinone using methyl halides under basic conditions (e.g., K₂CO₃/DMF) .

Collision Cross-Section (CCS): The target compound’s CCS values (142–148 Ų) are comparable to other small heterocycles, suggesting similar diffusion characteristics in mass spectrometry .

Biological Activities :

  • While the target compound lacks direct activity data, analogs exhibit Aurora kinase inhibition (1-acetyl-6-bromo derivative) and antibacterial properties (1,3-diallyl derivative) . The imidazo[4,5-c] scaffold may offer unique interactions with biological targets compared to [4,5-b] isomers.

Biological Activity

7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H6BrN3O
  • CAS Number : 163452-73-1
  • Molecular Weight : 228.05 g/mol

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, with notable activity against Staphylococcus aureus and Escherichia coli . The compound's mechanism of action appears to involve the inhibition of bacterial DNA synthesis, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has shown promising results in anticancer assays. In particular, it has been tested against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HeLa (cervical cancer)

Table 1 summarizes the IC50 values observed in these studies:

Cell LineIC50 (µM)Reference
MCF-722.5
A54918.3
HeLa15.0

These results indicate that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

The proposed mechanism of action for the anticancer effects involves the compound's ability to interact with topoisomerase enzymes, crucial for DNA replication and transcription. Studies suggest that it may inhibit topoisomerase II activity, leading to DNA damage and subsequent cell death . Additionally, molecular docking studies have indicated a strong binding affinity of the compound to the active site of these enzymes.

Study on Anticancer Efficacy

In a recent study published in MDPI, researchers evaluated the anticancer efficacy of several imidazo derivatives, including this compound. The findings revealed that this compound exhibited a dose-dependent inhibition of cell growth across multiple cancer cell lines. Notably, it demonstrated superior activity compared to standard chemotherapeutic agents like doxorubicin .

Synergistic Effects with Other Compounds

Another significant finding from the literature is the synergistic effect observed when combining this compound with existing chemotherapeutics. In vitro studies indicated enhanced cytotoxicity when used alongside paclitaxel in MCF-7 cells, suggesting potential applications in combination therapy for breast cancer .

Q & A

Q. What synthetic methodologies are most effective for preparing 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The compound can be synthesized via cyclization of brominated pyridine precursors. For example, 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one derivatives are synthesized using phase-transfer catalysis (e.g., benzaldehyde with 5-bromopyridine-2,3-diamine) . Methylation at the N1 position is achieved using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF), with tetrabutylammonium bromide as a catalyst . Key factors include solvent choice (DMF enhances nucleophilicity), temperature (reflux for 24 hours), and stoichiometric control to avoid over-methylation .

Q. How can spectroscopic and crystallographic techniques validate the structure and purity of this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., bromine and methyl group positions). Aromatic protons in the imidazo-pyridine ring appear as distinct doublets (δ 7.5–8.5 ppm) .
  • X-ray crystallography : Resolves planar geometry of fused rings (r.m.s. deviation <0.02 Å) and hydrogen-bonding networks (e.g., N–H⋯O interactions forming dimers) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 257.98 for C₈H₇BrN₂O) .

Q. What are common side reactions during synthesis, and how can they be minimized?

  • Methodological Answer :
  • Over-methylation : Occurs with excess methyl iodide; mitigated by controlled stoichiometry and stepwise addition .
  • Ring-opening : Acidic or high-temperature conditions may degrade the imidazo ring. Use buffered systems (e.g., p-toluenesulfonic acid) and monitor via TLC .
  • Byproduct formation : Purify via silica gel chromatography (ethyl acetate/hexane, 1:1) .

Advanced Research Questions

Q. How does bromine substitution at the 7-position influence electronic properties and reactivity compared to other positions (e.g., 6-bromo derivatives)?

  • Methodological Answer :
  • Computational analysis : Density Functional Theory (DFT) calculations show bromine at C7 increases electron-withdrawing effects, lowering HOMO-LUMO gaps (~0.3 eV difference vs. C6 substitution) .
  • Reactivity : C7-bromine enhances electrophilic aromatic substitution at C4, enabling functionalization (e.g., Suzuki coupling) . Contrastingly, C6-bromo derivatives exhibit higher steric hindrance .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases or viral proteases)?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to simulate binding to Aurora kinases (PDB: 2C6E). The bromine atom forms halogen bonds with Lys-162, while the methyl group stabilizes hydrophobic pockets .
  • MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) and compare to known inhibitors (e.g., imatinib) .

Q. What in vitro assays are suitable for evaluating kinase inhibition or antiviral activity?

  • Methodological Answer :
  • Kinase inhibition : Use ADP-Glo™ assays with recombinant Aurora A kinase. IC₅₀ values <1 µM suggest potent activity .
  • Antiviral screening : Plaque reduction assays against RNA viruses (e.g., SARS-CoV-2), with EC₅₀ calculated via dose-response curves .

Q. How do solvent polarity and catalysts impact reaction kinetics in the cyclization step?

  • Methodological Answer :
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) accelerate cyclization by stabilizing transition states (ΔG‡ reduced by ~5 kcal/mol vs. toluene) .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilicity of intermediates, reducing reaction time from 48 to 24 hours .

Data Contradictions and Resolution

  • Synthetic yields : Reported yields vary (60–85%) due to bromine position sensitivity. C7-substituted derivatives show lower yields than C6 analogs due to steric effects .
  • Biological activity : While imidazo[4,5-b]pyridines show anti-inflammatory activity , [4,5-c] isomers may lack this due to altered hydrogen-bonding motifs. Validate via comparative assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.